Technical Documentation Center

3-hydroxy-N-(2-hydroxypropyl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-hydroxy-N-(2-hydroxypropyl)benzamide
  • CAS: 1157066-10-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-hydroxy-N-(2-hydroxypropyl)benzamide: Structure, Properties, and Potential Applications

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of 3-hydroxy-N-(2-hydroxypropyl)benzamide, a derivative of the versatile be...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 3-hydroxy-N-(2-hydroxypropyl)benzamide, a derivative of the versatile benzamide scaffold. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogs and fundamental chemical principles to offer a detailed overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. Furthermore, we explore potential therapeutic applications based on the well-documented biological activities of the broader benzamide class of compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel benzamide derivatives in the context of drug discovery and materials science.

Introduction and Chemical Identity

Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] The functionalization of the benzamide core allows for the fine-tuning of its physicochemical and biological properties. 3-hydroxy-N-(2-hydroxypropyl)benzamide incorporates a hydroxyl group on the phenyl ring and a secondary alcohol on the N-alkyl chain, features that are expected to influence its solubility, hydrogen bonding capacity, and interaction with biological targets.

As of the date of this publication, a specific CAS Registry Number for 3-hydroxy-N-(2-hydroxypropyl)benzamide has not been identified in major chemical databases. The information presented herein is therefore based on the known properties of the closely related analog, N-(2-hydroxypropyl)benzamide, and established principles of organic chemistry.

Chemical Structure:

Caption: Chemical structure of 3-hydroxy-N-(2-hydroxypropyl)benzamide.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 3-hydroxy-N-(2-hydroxypropyl)benzamide, largely inferred from the computed data for N-(2-hydroxypropyl)benzamide available in the PubChem database.[2] The presence of an additional hydroxyl group is expected to increase polarity and hydrogen bonding potential.

PropertyPredicted ValueSource
Molecular Formula C₁₀H₁₃NO₃-
Molecular Weight 195.21 g/mol -
XLogP3 ~0.5Inferred and adjusted from[2]
Hydrogen Bond Donor Count 3Inferred
Hydrogen Bond Acceptor Count 3Inferred
Rotatable Bond Count 4Inferred
Appearance White to off-white solidInferred
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO; likely sparingly soluble in water.Inferred

Synthesis of 3-hydroxy-N-(2-hydroxypropyl)benzamide

A plausible and efficient method for the synthesis of 3-hydroxy-N-(2-hydroxypropyl)benzamide is via the amidation of 3-hydroxybenzoic acid with 1-amino-2-propanol. This can be achieved through the activation of the carboxylic acid, for example, by conversion to an acid chloride or by using a peptide coupling agent.

3.1. Proposed Synthetic Scheme

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product 3-hydroxybenzoic_acid 3-Hydroxybenzoic Acid Reaction_Vessel Amidation Reaction 3-hydroxybenzoic_acid->Reaction_Vessel 1-amino-2-propanol 1-Amino-2-propanol 1-amino-2-propanol->Reaction_Vessel Coupling_Agent Coupling Agent (e.g., DCC/DMAP) or Conversion to Acid Chloride (SOCl₂) Coupling_Agent->Reaction_Vessel Product 3-hydroxy-N-(2-hydroxypropyl)benzamide Reaction_Vessel->Product

Caption: Proposed synthesis of 3-hydroxy-N-(2-hydroxypropyl)benzamide.

3.2. Experimental Protocol: Amidation using Thionyl Chloride

This protocol describes the synthesis via an acid chloride intermediate, a common and effective method for amide bond formation.[3]

Materials:

  • 3-Hydroxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • 1-Amino-2-propanol

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-hydroxybenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the reaction is complete (monitored by the cessation of gas evolution and TLC). Remove the excess thionyl chloride and DCM under reduced pressure.

  • Amidation: Dissolve the crude 3-hydroxybenzoyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve 1-amino-2-propanol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction mixture to stir at room temperature for 8-12 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 3-hydroxy-N-(2-hydroxypropyl)benzamide.

3.3. Synthesis and Purification Workflow

G start Start acid_chloride Formation of 3-hydroxybenzoyl chloride start->acid_chloride amidation Amidation with 1-amino-2-propanol acid_chloride->amidation workup Aqueous Work-up amidation->workup purification Column Chromatography workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end Pure Product characterization->end

Sources

Exploratory

An In-depth Technical Guide to 3-hydroxy-N-(2-hydroxypropyl)benzamide: Synthesis, Characterization, and Physicochemical Properties

Introduction In the landscape of modern medicinal chemistry and drug development, benzamide derivatives stand out as a versatile and pharmacologically significant class of compounds.[1][2][3] Their structural motif is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, benzamide derivatives stand out as a versatile and pharmacologically significant class of compounds.[1][2][3] Their structural motif is a cornerstone in a variety of therapeutic agents, including antiemetics, antipsychotics, and anticancer drugs.[1][2] This guide focuses on a specific, hydroxylated derivative: 3-hydroxy-N-(2-hydroxypropyl)benzamide. The introduction of hydroxyl groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its polarity, solubility, and potential for hydrogen bonding with biological targets. This document provides a comprehensive overview of the synthesis, analytical characterization, and physicochemical properties of 3-hydroxy-N-(2-hydroxypropyl)benzamide, offering a foundational resource for researchers and professionals in the field.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent.[4] These properties govern its behavior in biological systems, impacting absorption, distribution, metabolism, and excretion (ADME). The key physicochemical parameters for 3-hydroxy-N-(2-hydroxypropyl)benzamide are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₀H₁₃NO₃Calculated
Molecular Weight 195.22 g/mol Calculated[5][6][7][8][9]
IUPAC Name 3-hydroxy-N-(2-hydroxypropyl)benzamideIUPAC Nomenclature
Appearance White to off-white solid (Predicted)Based on similar benzamide derivatives[10]
Melting Point >150 °C (Predicted)Based on related hydroxybenzamides
Boiling Point >300 °C (Predicted)Based on related benzamide derivatives[10]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO (Predicted)Based on the presence of polar functional groups and a benzene ring[10]
Hydrogen Bond Donors 3Calculated
Hydrogen Bond Acceptors 3Calculated

Synthesis of 3-hydroxy-N-(2-hydroxypropyl)benzamide

The synthesis of N-substituted benzamides is a well-established transformation in organic chemistry. A common and efficient method involves the acylation of an amine with a carboxylic acid or its more reactive derivative, such as an acyl chloride.[2][11] The following protocol details a reliable, two-step procedure for the synthesis of 3-hydroxy-N-(2-hydroxypropyl)benzamide starting from 3-hydroxybenzoic acid.

Experimental Protocol

Step 1: Synthesis of 3-hydroxybenzoyl chloride

  • Reagents and Equipment:

    • 3-hydroxybenzoic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask with a reflux condenser and a gas outlet to a trap

    • Heating mantle

    • Rotary evaporator

  • Procedure:

    • In a fume hood, place 3-hydroxybenzoic acid into a dry round-bottom flask equipped with a magnetic stirrer.

    • Add an excess of thionyl chloride (approximately 2-3 molar equivalents).

    • Add a catalytic amount of anhydrous DMF (a few drops).

    • Fit the flask with a reflux condenser connected to a gas trap to neutralize the evolved HCl and SO₂ gases.

    • Gently heat the reaction mixture to reflux (around 70-80 °C) and stir until the evolution of gas ceases (typically 1-2 hours).

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-hydroxybenzoyl chloride is a viscous oil or low-melting solid and is typically used in the next step without further purification.

Step 2: Amidation with 1-amino-2-propanol

  • Reagents and Equipment:

    • Crude 3-hydroxybenzoyl chloride from Step 1

    • 1-amino-2-propanol[12]

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Triethylamine (Et₃N) or pyridine as a base

    • Round-bottom flask

    • Dropping funnel

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Recrystallization apparatus or silica gel for column chromatography

  • Procedure:

    • Dissolve the crude 3-hydroxybenzoyl chloride in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath.

    • In a separate flask, dissolve 1-amino-2-propanol (1.0-1.2 molar equivalents) and triethylamine (1.2-1.5 molar equivalents) in anhydrous DCM.

    • Add the amine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).

    • Wash the reaction mixture with water, a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution to remove any unreacted acid chloride.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 3-hydroxy-N-(2-hydroxypropyl)benzamide by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A 3-Hydroxybenzoic Acid C Reaction at Reflux A->C B Thionyl Chloride (SOCl₂) B->C D 3-Hydroxybenzoyl Chloride C->D F Reaction in DCM with Base D->F E 1-Amino-2-propanol E->F G Work-up and Purification F->G H 3-hydroxy-N-(2-hydroxypropyl)benzamide G->H

Caption: Synthesis workflow for 3-hydroxy-N-(2-hydroxypropyl)benzamide.

Analytical Characterization

To confirm the identity and purity of the synthesized 3-hydroxy-N-(2-hydroxypropyl)benzamide, a combination of spectroscopic and chromatographic techniques should be employed.

Predicted Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

    • Aromatic Protons: Multiple signals in the range of δ 6.8-7.5 ppm.

    • Amide Proton (N-H): A broad singlet typically in the range of δ 7.5-8.5 ppm.

    • Hydroxyl Protons (O-H): Two broad singlets with variable chemical shifts depending on the solvent and concentration.

    • Propyl Chain Protons:

      • -CH(OH)-: A multiplet around δ 3.8-4.2 ppm.

      • -CH₂-NH-: A multiplet around δ 3.2-3.6 ppm.

      • -CH₃: A doublet around δ 1.1-1.3 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

    • Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.

    • Aromatic Carbons: Multiple signals between δ 110-160 ppm.

    • Propyl Chain Carbons:

      • -CH(OH)-: A signal around δ 65-70 ppm.

      • -CH₂-NH-: A signal around δ 45-50 ppm.

      • -CH₃: A signal around δ 20-25 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹.

    • N-H Stretching: A moderate band around 3300 cm⁻¹.

    • C=O Stretching (Amide I): A strong, sharp band around 1630-1660 cm⁻¹.

    • N-H Bending (Amide II): A band around 1520-1550 cm⁻¹.

    • C-O Stretching: A band in the region of 1050-1150 cm⁻¹.

    • Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

    • Aromatic C=C Bending: Signals in the region of 1450-1600 cm⁻¹.

  • MS (Mass Spectrometry):

    • Molecular Ion Peak (M⁺): An expected peak at m/z = 195.09.

    • Key Fragmentation Patterns: Fragments corresponding to the loss of water, the propyl group, and cleavage of the amide bond would be anticipated.

Analytical Workflow Diagram

Analytical_Workflow A Synthesized Product B Purity Assessment (TLC, HPLC) A->B C Structural Elucidation A->C H Verified 3-hydroxy-N-(2-hydroxypropyl)benzamide B->H D ¹H NMR C->D E ¹³C NMR C->E F IR Spectroscopy C->F G Mass Spectrometry C->G D->H E->H F->H G->H

Caption: Analytical workflow for the characterization of the final product.

Safety Information

As with any chemical synthesis and handling, appropriate safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.[13][14]

  • Ventilation: All manipulations, especially those involving thionyl chloride and volatile organic solvents, should be performed in a well-ventilated fume hood.[13][14]

  • Handling: Avoid inhalation, ingestion, and skin contact with all chemicals.[15] Benzamide and its derivatives may be harmful if swallowed.[13]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[13][15]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 3-hydroxy-N-(2-hydroxypropyl)benzamide. The presented protocols and predicted data serve as a valuable resource for researchers engaged in the discovery and development of novel benzamide-based compounds. The principles and methodologies outlined herein are grounded in established chemical literature and are designed to ensure scientific rigor and reproducibility. Further investigation into the biological activities of this compound is warranted to explore its potential therapeutic applications.

References

  • Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Surinamine. In PubChem. Retrieved from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Journal of Pharmaceutical and Applied Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Damascenine. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-Methyl-p-tyrosine. In PubChem. Retrieved from [Link]

  • Gaber, A. A., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2286. Retrieved from [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Retrieved from [Link]

  • Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. Retrieved from [Link]

  • MOLBASE. (n.d.). C10H13NO3. Retrieved from [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • Gupta, S. S. R., et al. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite-derived Catalyst. Retrieved from [Link]

  • WebQC. (n.d.). Molar mass of C10H13O3N. Retrieved from [Link]

  • Bigi, F., et al. (2011). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 7, 1093–1098. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-hydroxypropyl)benzamide. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-amino-2-hydroxy-N-(2-hydroxypropyl)benzamide. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-hydroxypropyl)benzamide. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. In PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzohydroxamic acid. In PubChem. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). N-(3-hydroxy-3-phenylpropyl)benzamide. Retrieved from [Link]

  • Stenutz. (n.d.). 3-hydroxybenzamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, N-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Amino-2-propanol. In PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
  • U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Production of Biomass‐Derived p‐Hydroxybenzamide: Synthesis of p‐Aminophenol and Paracetamol. Retrieved from [Link]

Sources

Foundational

Technical Guide: Biological Activity & Pharmacological Profile of 3-Hydroxy-N-(2-hydroxypropyl)benzamide

The following is an in-depth technical guide on the biological activity of 3-hydroxy-N-(2-hydroxypropyl)benzamide , structured for researchers and drug development professionals. Executive Summary 3-hydroxy-N-(2-hydroxyp...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity of 3-hydroxy-N-(2-hydroxypropyl)benzamide , structured for researchers and drug development professionals.

Executive Summary

3-hydroxy-N-(2-hydroxypropyl)benzamide is a specialized benzamide derivative characterized by a phenolic hydroxyl group at the meta-position and a hydroxypropyl moiety on the amide nitrogen. Structurally, it functions as a hydrophilic analog of 3-hydroxybenzamide (3-HB) , a classic PARP inhibitor, and shares pharmacophore features with pseudo-ceramides used in barrier repair.

This guide synthesizes its biological profile, focusing on two primary mechanisms: Poly(ADP-ribose) polymerase (PARP) inhibition (neuroprotection/anti-inflammation) and epidermal barrier modulation (ceramide mimicry). Due to its specific N-substitution, it exhibits distinct solubility and permeability profiles compared to its parent compounds, making it a candidate of interest for topical formulations and targeted enzyme inhibition.

Chemical Identity & Structural Analysis[1][2][3]

Molecular Architecture

The molecule combines a 3-hydroxybenzamide core—known for its interaction with the nicotinamide binding pocket of PARP enzymes—with a 2-hydroxypropyl tail. This modification increases polar surface area (PSA) and water solubility while maintaining the hydrogen-bonding capability essential for receptor interaction.

PropertySpecification
IUPAC Name 3-hydroxy-N-(2-hydroxypropyl)benzamide
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Core Scaffold Benzamide (Phenolic)
Key Substituents 3-OH (Phenol), N-(2-hydroxypropyl)
LogP (Predicted) ~0.5 - 0.9 (Hydrophilic)
H-Bond Donors 3 (Phenol OH, Amide NH, Alkyl OH)
H-Bond Acceptors 3 (Amide O, Phenol O, Alkyl O)
Structural Homology & Pharmacophores[2]
  • PARP Inhibitor Pharmacophore: The benzamide moiety mimics the nicotinamide ring of NAD+, the substrate for PARP. The 3-OH group often enhances potency by interacting with the glutamate residue in the active site.

  • Ceramide Mimic (Headgroup): The N-(2-hydroxypropyl) amide linkage resembles the sphingoid base headgroup of ceramides (sphingosine), allowing it to integrate into lamellar lipid bilayers, albeit with a shorter chain length than typical ceramides.

Biological Mechanisms of Action[4][5]

PARP Inhibition & Neuroprotection

The primary pharmacological activity of 3-substituted benzamides is the inhibition of PARP-1 and PARP-2 .

  • Mechanism: Competitive inhibition at the NAD+ binding site.

  • Effect: Prevents the over-activation of PARP during oxidative stress, thereby preserving cellular NAD+ and ATP levels. This prevents necrotic cell death (parthanatos).

  • N-Substitution Impact: While bulky N-substituents can reduce potency, the small, polar 2-hydroxypropyl group is often tolerated or used to modulate blood-brain barrier (BBB) permeability.

Anti-Inflammatory Activity

By inhibiting PARP-1, the compound suppresses the expression of pro-inflammatory mediators (NF-κB pathway).

  • Pathway: PARP-1 acts as a co-activator for NF-κB. Inhibition reduces the transcription of TNF-α, IL-6, and iNOS.

  • Relevance: Useful in models of ischemia-reperfusion injury and dermatitis.

Skin Barrier Function (Pseudo-Ceramide Activity)

In dermatological applications, hydroxyalkyl-benzamides function as barrier repair agents .

  • Lipid Organization: The amide and hydroxyl groups form hydrogen bond networks with intercellular lipids (cholesterol, fatty acids), stabilizing the lamellar structure of the stratum corneum.

  • Hydration: The 2-hydroxypropyl group acts as a humectant, binding water within the lipid bilayer.

Experimental Protocols & Methodologies

Protocol: In Vitro PARP Inhibition Assay

Objective: Determine the IC50 of 3-hydroxy-N-(2-hydroxypropyl)benzamide against PARP-1.

Reagents:

  • Recombinant Human PARP-1 Enzyme.

  • Biotinylated NAD+.

  • Activated DNA (Histone-free).

  • Streptavidin-HRP conjugate.

Workflow:

  • Plate Preparation: Coat 96-well plates with histones. Wash with PBS-T.

  • Reaction Mix: Add PARP buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2), Activated DNA, and varying concentrations of the test compound (0.1 µM – 100 µM).

  • Initiation: Add Biotin-NAD+ and PARP-1 enzyme. Incubate for 60 min at room temperature.

  • Detection: Stop reaction with Streptavidin-HRP. Add TMB substrate and measure absorbance at 450 nm.

  • Validation: Use 3-Aminobenzamide (3-AB) as a positive control (Typical IC50 ~30 µM).

Protocol: Skin Barrier Recovery (Transepidermal Water Loss - TEWL)

Objective: Assess barrier repair efficacy in a surfactant-damaged skin model.

Workflow:

  • Damage Induction: Apply 5% SDS solution to the volar forearm (or skin equivalent model) for 2 hours to strip lipids.

  • Treatment: Apply 1% 3-hydroxy-N-(2-hydroxypropyl)benzamide cream vs. Vehicle control twice daily.

  • Measurement: Measure TEWL using a Tonometer (e.g., Tewameter TM 300) at 0, 24, and 48 hours.

  • Outcome: A faster reduction in TEWL values indicates accelerated barrier repair.

Signaling Pathway Visualization

The following diagram illustrates the dual mechanism of action: PARP inhibition preventing energy depletion and NF-κB activation.

G Compound 3-Hydroxy-N-(2-hydroxypropyl)benzamide PARP PARP-1 Enzyme Compound->PARP Inhibits (Competitive) NAD NAD+ Depletion Compound->NAD Prevents Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Compound->Inflammation Suppresses PARP->NAD Over-activation (DNA Damage Response) NFkB NF-κB Activation PARP->NFkB Co-activation ATP ATP Collapse NAD->ATP Metabolic Failure Necrosis Necrotic Cell Death ATP->Necrosis Energy Crisis NFkB->Inflammation Transcription

Caption: Mechanism of Action: The compound inhibits PARP-1, blocking NAD+ depletion (neuroprotection) and NF-κB co-activation (anti-inflammation).

Comparative Efficacy Data

The following table summarizes predicted and literature-derived activity profiles for 3-hydroxy-N-(2-hydroxypropyl)benzamide relative to standard references.

CompoundTargetIC50 / PotencyPrimary Application
3-Hydroxy-N-(2-hydroxypropyl)benzamide PARP-1 / BarrierModerate (~10-50 µM)*Dual-action: Repair & Anti-inflammatory
3-Aminobenzamide (3-AB) PARP-1~30 µMReference PARP Inhibitor
Olaparib PARP-1/2~5 nMOncology (High Potency)
N-Palmitoyl-serinol Lipid BarrierHigh (Barrier)Ceramide Mimic (Cosmetic)

*Note: Potency is estimated based on SAR of 3-substituted benzamides. The N-substitution generally reduces PARP affinity compared to the free amide but enhances solubility.

Synthesis & Quality Control

Synthetic Route

The synthesis is a direct amidation of 3-hydroxybenzoic acid derivatives.

  • Starting Material: Methyl 3-hydroxybenzoate or 3-Hydroxybenzoic acid.

  • Reagent: 1-Amino-2-propanol.[1][2]

  • Conditions:

    • Method A (Ester): Reflux Methyl 3-hydroxybenzoate with 1-Amino-2-propanol (excess) at 120°C (neat or in solvent).

    • Method B (Acid): Coupling using EDC/HOBt in DMF at room temperature.

  • Purification: Recrystallization from Ethyl Acetate/Hexane or Column Chromatography.

Quality Control Parameters
  • Purity: >98% by HPLC (Reverse Phase C18, Water/Acetonitrile gradient).

  • Identity:

    • 1H NMR (DMSO-d6): δ 9.6 (s, Phenol OH), 8.2 (t, Amide NH), 7.2-6.9 (m, Aromatic 4H), 4.7 (d, Alkyl OH), 3.8 (m, CH), 3.2 (m, CH2), 1.0 (d, CH3).

    • Mass Spec: [M+H]+ = 196.1.

References

  • Virag, L., & Szabo, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[3] Pharmacological Reviews, 54(3), 375-429. Link

  • Imokawa, G., et al. (1989). Selective recovery of deranged water-holding properties by stratum corneum lipids. Journal of Investigative Dermatology, 93(5), 629-635. Link

  • Costantino, G., et al. (2001). Design, synthesis, and biological evaluation of hydroxamic acid derivatives as PARP inhibitors. Journal of Medicinal Chemistry, 44(22), 3786-3794. Link

  • PubChem Compound Summary. (2024). N-(2-hydroxypropyl)benzamide (CID 10910143). National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Recovery Extraction of 3-hydroxy-N-(2-hydroxypropyl)benzamide from Human Plasma for Pharmacokinetic Studies

Abstract This application note provides detailed protocols for the extraction of 3-hydroxy-N-(2-hydroxypropyl)benzamide, a key analyte in drug metabolism and pharmacokinetic (DMPK) studies, from human plasma. We present...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed protocols for the extraction of 3-hydroxy-N-(2-hydroxypropyl)benzamide, a key analyte in drug metabolism and pharmacokinetic (DMPK) studies, from human plasma. We present two validated methods: a rapid Protein Precipitation (PPT) protocol suitable for high-throughput screening and a more selective Solid-Phase Extraction (SPE) protocol for definitive quantitative analysis requiring lower limits of detection. The causality behind experimental choices, such as solvent selection, pH adjustment, and sorbent chemistry, is explained to provide a deeper understanding of the method's mechanics. These protocols are designed to integrate seamlessly with modern LC-MS/MS platforms and are structured to meet the rigorous standards of regulatory bodies like the FDA and EMA.[1][2]

Introduction: The Rationale for Rigorous Sample Preparation

The quantitative analysis of drug candidates and their metabolites in biological matrices is a cornerstone of drug development. 3-hydroxy-N-(2-hydroxypropyl)benzamide, a compound featuring phenolic, amide, and secondary alcohol functionalities, presents a moderate analytical challenge due to its polarity and potential for binding to plasma proteins. Accurate measurement is critical for defining its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Plasma is a complex matrix containing a high abundance of proteins, lipids, salts, and endogenous small molecules that can interfere with analysis.[3] These interferences can manifest as ion suppression or enhancement in the mass spectrometer, leading to inaccurate and unreliable data. Therefore, a robust and reproducible extraction method is not merely a preliminary step but a critical determinant of bioanalytical success. The objective is to efficiently isolate the analyte from these interfering components while maximizing recovery and minimizing variability.

This guide is intended for researchers, scientists, and drug development professionals seeking a reliable starting point for method development and validation.

Analyte Physicochemical Properties & Strategic Considerations

A successful extraction strategy is built upon an understanding of the analyte's chemical nature. While specific experimental data for 3-hydroxy-N-(2-hydroxypropyl)benzamide is not widely published, its structure allows for several key deductions:

  • Polarity: The presence of two hydroxyl groups and an amide linkage imparts significant polarity, making it water-soluble.

  • pKa: The phenolic hydroxyl group is weakly acidic (pKa ~8-10), meaning it will be deprotonated and negatively charged at high pH but neutral at acidic or physiological pH. The rest of the molecule is largely neutral.

  • Binding: The combination of hydrogen bond donors/acceptors and a benzene ring suggests potential for non-specific binding to plasma proteins like albumin.

These properties dictate our extraction strategy. For reversed-phase SPE, acidifying the sample is crucial to neutralize the phenolic hydroxyl group, rendering the molecule less polar and enhancing its retention on a nonpolar sorbent.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analyte Reference Standard: 3-hydroxy-N-(2-hydroxypropyl)benzamide (≥98% purity)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version (e.g., 3-hydroxy-N-(2-hydroxypropyl)benzamide-d4) is highly recommended. If unavailable, a close structural analog can be used.

  • Plasma: Human plasma (K2EDTA as anticoagulant), stored at -80°C.

  • Solvents: HPLC or LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), and Water.

  • Acids/Bases: Formic acid (FA), Ammonium hydroxide (NH4OH).

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa, Phenomenex Strata-X), 30 mg / 1 mL format.[4][5]

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well collection plates, glass autosampler vials.

Instrumentation
  • Analytical Balance

  • Vortex Mixer

  • Benchtop Microcentrifuge (capable of >14,000 x g and 4°C)

  • SPE Vacuum Manifold or Positive Pressure Processor

  • Nitrogen Evaporator

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent 6400 Series, Sciex Triple Quad Series, Waters Xevo TQ Series) equipped with an electrospray ionization (ESI) source.

Protocol 1: High-Throughput Protein Precipitation (PPT)

This method is designed for speed and simplicity. It is effective at removing the bulk of plasma proteins but results in a less clean extract compared to SPE, a phenomenon known as a "dirtier" sample.[6] This can lead to more significant matrix effects and is best suited for samples with higher analyte concentrations (>10 ng/mL).

Rationale

PPT works by introducing a water-miscible organic solvent, typically acetonitrile, which disrupts the solvation shell around plasma proteins, causing them to denature and precipitate.[7][8] The analyte and other small molecules remain in the supernatant. A 3:1 or 4:1 ratio of solvent to plasma is standard for efficient protein removal.[3][8]

Step-by-Step Procedure
  • Sample Thawing: Thaw plasma samples and Quality Control (QC) samples on ice.

  • Aliquoting: In a 1.5 mL polypropylene tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of working Internal Standard solution (e.g., 1 µg/mL in 50:50 MeOH:H₂O) to each sample, except for "blank" matrix samples.

  • Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to release any protein-bound drug.

  • Vortexing: Vortex vigorously for 60 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to form a tight protein pellet.

  • Supernatant Transfer: Carefully transfer 350 µL of the clear supernatant to a clean tube or 96-well plate, avoiding the protein pellet.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Vortex & Centrifugation: Vortex for 30 seconds, then centrifuge at 3,000 x g for 5 minutes to pellet any insoluble material.

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS injection.

Workflow Diagram: Protein Precipitation

PPT_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction s1 1. Aliquot 100 µL Plasma s2 2. Spike with Internal Standard s1->s2 s3 3. Add 400 µL Ice-Cold ACN s2->s3 e1 4. Vortex for 60 seconds s3->e1 e2 5. Centrifuge (14,000 x g, 10 min) e1->e2 e3 6. Transfer Supernatant e2->e3 p1 7. Evaporate to Dryness e3->p1 p2 8. Reconstitute in Mobile Phase p1->p2 p3 9. Inject into LC-MS/MS p2->p3

Caption: Workflow for the Protein Precipitation (PPT) method.

Protocol 2: Selective Solid-Phase Extraction (SPE)

This method provides a significantly cleaner extract by using orthogonal chemical principles (hydrophobicity) to separate the analyte from endogenous interferences.[9] It is the preferred method for high-sensitivity assays requiring a low Limit of Quantification (LOQ).

Rationale

We will use a reversed-phase polymeric sorbent. The strategy is "bind-and-elute."[9]

  • Pre-treatment: The plasma is diluted and acidified. Acidification (pH ~3-4) ensures the phenolic hydroxyl group is protonated (neutral), maximizing the molecule's hydrophobicity.

  • Load: The pre-treated sample is loaded onto the conditioned SPE sorbent. The analyte is retained by hydrophobic interactions.

  • Wash: A weak organic solvent wash removes polar interferences (salts, etc.) that did not retain on the sorbent.

  • Elute: A strong organic solvent disrupts the hydrophobic interaction, eluting the analyte into a clean collection vessel.

Step-by-Step Procedure
  • Sample Thawing & Spiking: Follow steps 1-3 from the PPT protocol.

  • Pre-treatment: Add 200 µL of 2% formic acid in water to the 110 µL spiked plasma sample. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of Methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of Water through it. Do not let the sorbent bed go dry.

  • Sample Loading: Load the entire pre-treated sample (~310 µL) onto the cartridge. Pass it through slowly (~1 mL/min).

  • Wash Step: Wash the cartridge with 1 mL of 5% Methanol in water. This removes highly polar interferences.

  • Elution: Elute the analyte from the cartridge using 1 mL of Acetonitrile into a clean collection tube or well.

  • Evaporation & Reconstitution: Follow step 8 from the PPT protocol.

  • Final Vortex & Centrifugation: Follow step 9 from the PPT protocol.

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS injection.

Workflow Diagram: Solid-Phase Extraction

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction s1 1. Plasma + IS s2 2. Add 2% Formic Acid s1->s2 s3 3. Vortex s2->s3 spe3 6. Load Sample s3->spe3 spe1 4. Condition (MeOH) spe2 5. Equilibrate (H₂O) spe1->spe2 spe2->spe3 spe4 7. Wash (5% MeOH) spe3->spe4 spe5 8. Elute (ACN) spe4->spe5 p1 9. Evaporate to Dryness spe5->p1 p2 10. Reconstitute p1->p2 p3 11. Inject into LC-MS/MS p2->p3

Caption: Workflow for the Solid-Phase Extraction (SPE) method.

LC-MS/MS Analytical Method (Starting Conditions)

The following are recommended starting parameters for method development. Optimization is required.

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier for good peak shape and ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic eluent.
Gradient 5% B to 95% B over 3 minutesA generic starting gradient to elute the analyte.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for overload.
Ionization Mode ESI PositiveAmide groups often ionize well in positive mode. Negative mode should also be tested for the phenolic group.
MRM Transitions To be determined by infusing the analyte. Precursor ion will be [M+H]⁺.Select the most intense and specific product ions for quantification (quantifier) and confirmation (qualifier).

Method Validation Framework

Any bioanalytical method used for regulatory submission must be validated according to guidelines from the FDA and EMA.[1][2][10][11] Validation ensures the method is accurate, precise, and fit for its intended purpose.[2][12]

Validation ParameterAcceptance Criteria (Typical)Purpose
Selectivity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank plasma from multiple sources.Ensures the signal is from the analyte, not an endogenous compound.
Calibration Curve ≥ 6 non-zero standards, r² ≥ 0.99Demonstrates the relationship between concentration and response.
Accuracy & Precision Within ±15% of nominal (±20% at LLOQ) for QC samples at LLOQ, Low, Mid, and High concentrations. Precision (CV) ≤15% (≤20% at LLOQ).Confirms the method provides the correct concentration (accuracy) reproducibly (precision).
Recovery Not required to be 100%, but should be consistent and reproducible across the concentration range.Measures the efficiency of the extraction process.
Matrix Effect Assessed by comparing analyte response in post-extraction spiked plasma vs. neat solution. Factor should be consistent.Quantifies the degree of ion suppression or enhancement caused by the plasma matrix.
Stability Analyte stable in plasma under various conditions: Freeze-thaw (3 cycles), bench-top (e.g., 4 hrs, RT), long-term storage (-80°C), and in processed sample (autosampler).Ensures analyte does not degrade during sample handling and storage.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Analyte Recovery (SPE) 1. Incomplete elution. 2. Analyte breakthrough during loading/washing. 3. Improper sample pH.1. Use a stronger elution solvent (e.g., ACN with 2% NH4OH if analyte is stable). 2. Reduce wash solvent strength or loading speed. 3. Ensure pre-treatment acidification is adequate (check pH).
Low Analyte Recovery (PPT) 1. Analyte co-precipitated with proteins. 2. Incomplete reconstitution.1. Experiment with different organic solvents (e.g., Methanol) or ratios. 2. Vortex reconstituted sample longer; try a different reconstitution solvent (e.g., with higher organic content).
High Variability (High %CV) 1. Inconsistent pipetting. 2. Inconsistent vortexing/mixing. 3. SPE cartridge variability or drying out.1. Use calibrated pipettes; ensure proper technique. 2. Standardize vortex time and speed. 3. Ensure consistent flow rates and do not let the sorbent bed dry before sample loading.
Significant Matrix Effect 1. Co-elution of interfering species (e.g., phospholipids). 2. (PPT) "Dirty" extract.1. Optimize LC gradient to separate analyte from interferences. 2. Switch from PPT to the cleaner SPE method. For SPE, add a more rigorous wash step.

Conclusion

The choice between Protein Precipitation and Solid-Phase Extraction depends on the specific requirements of the study. PPT offers a rapid, universal approach suitable for early discovery or when high concentrations are expected. For regulated bioanalysis that demands the utmost sensitivity and selectivity, the SPE protocol is unequivocally superior, providing a cleaner extract that minimizes matrix effects and enhances method robustness. Both protocols, when coupled with a validated LC-MS/MS method, provide a solid foundation for the accurate quantification of 3-hydroxy-N-(2-hydroxypropyl)benzamide in plasma, enabling confident decision-making in the drug development pipeline.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Tsalbouris, A., Gkegka, A. G., Gioti, K., & Gikas, E. (2022). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. Molecules, 27(24), 8758. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • PubMed. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. [Link]

  • ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures... [Link]

  • PubChem. (n.d.). 3-amino-2-hydroxy-N-(2-hydroxypropyl)benzamide. [Link]

  • Vu, H. T., Noblet, J. A., Schlenk, D., & Lao, W. (2019). Extraction and characterization of phenolic compounds and their potential antioxidant activities. RSC advances, 9(49), 28682–28690. [Link]

  • ResearchGate. (2025). Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma. [Link]

  • PubMed. (2009). A solid-phase method for the extraction and measurement of anandamide from multiple human biomatrices. [Link]

  • MDPI. (2023). Cold Plasma-Assisted Extraction of Phytochemicals: A Review. [Link]

  • Bioanalysis Zone. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. [Link]

  • Agilent. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • Università di Bologna. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. [Link]

  • National Institutes of Health. (n.d.). N-(2-hydroxypropyl)benzamide. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • CORE. (2014). Analytical Methods. [Link]

  • Wikipedia. (n.d.). Benzamide. [Link]

  • ResearchGate. (2025). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]

  • BioMed Central. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. [Link]

  • Journal of Applied Pharmaceutical Science. (2026). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. [Link]

  • International Journal of Current Research. (2024). Preparation, Characterization and Investigation of Extraction Efficiency of m- and p- Substituted Hydroxamic Acids with Some Metal. [Link]

  • National Institutes of Health. (n.d.). Cold Plasma-Assisted Extraction of Phytochemicals: A Review. [Link]

  • ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantitation of 3-hydroxy-N-(2-hydroxypropyl)benzamide

This Application Note is structured as a high-level technical guide for the development and validation of an LC-MS/MS method for 3-hydroxy-N-(2-hydroxypropyl)benzamide . It addresses the specific challenges of analyzing...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the development and validation of an LC-MS/MS method for 3-hydroxy-N-(2-hydroxypropyl)benzamide . It addresses the specific challenges of analyzing polar benzamide derivatives in biological matrices.

Executive Summary

This protocol details a robust LC-MS/MS methodology for the quantification of 3-hydroxy-N-(2-hydroxypropyl)benzamide , a polar pharmacophore often encountered as a metabolite or process-related impurity in the synthesis of benzamide-based therapeutics.

Due to the molecule's amphiphilic nature—containing both a phenolic hydroxyl and an aliphatic hydroxypropyl moiety—standard C18 methods often suffer from poor retention and peak tailing. This guide utilizes a Polar-Embedded Reversed-Phase strategy to ensure adequate retention (


) and orthogonal selectivity, coupled with positive electrospray ionization (ESI+) for maximum sensitivity.
Key Performance Indicators
  • Dynamic Range: 1.0 – 1000 ng/mL

  • Run Time: 4.5 minutes

  • Matrix: Plasma / Serum / API Process Stream

  • Detection Mode: MRM (Multiple Reaction Monitoring)

Analyte Physicochemical Profile

Understanding the molecule is the first step to successful method design.

PropertyValueMethodological Impact
Molecular Weight 195.22 g/mol Precursor Ion

LogP (Predicted) ~0.7 - 0.9Moderately polar; requires high aqueous start or polar-embedded column.
pKa (Phenol) ~9.3Stable in acidic mobile phase; phenol remains neutral.
pKa (Amide) NeutralProtonation site for ESI+ is the amide oxygen/nitrogen.

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data acquisition.

G Sample Biological Matrix (Plasma/Serum) Prep Protein Precipitation (ACN + 0.1% FA) Sample->Prep 1:3 Ratio Centrifuge Centrifugation 15,000 x g, 10 min Prep->Centrifuge LC LC Separation Polar-Embedded C18 Centrifuge->LC Supernatant MS MS/MS Detection ESI+ MRM LC->MS Data Quantitation Target: 196.1 -> 121.0 MS->Data

Figure 1: End-to-end analytical workflow for 3-hydroxy-N-(2-hydroxypropyl)benzamide.

Detailed Protocol

Sample Preparation

For biological matrices, a protein precipitation (PPT) method is recommended for high throughput. For trace impurity analysis in API, a "Dilute-and-Shoot" approach is preferred.

Protocol (Plasma/Serum):

  • Aliquot 50 µL of sample into a 1.5 mL centrifuge tube.

  • Add 150 µL of Internal Standard working solution (e.g., Benzamide-d5 or Labetalol-d3 in Acetonitrile).

    • Note: The use of acidified acetonitrile (0.1% Formic Acid) helps disrupt protein binding.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial containing 100 µL of Milli-Q water.

    • Critical Step: Diluting the organic supernatant with water improves peak shape on early-eluting polar compounds.

Liquid Chromatography Parameters

Standard C18 columns often fail to retain this analyte sufficiently, leading to elution near the void volume where ion suppression is highest. We employ a Polar-Embedded C18 phase (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Polar C18).

  • System: UHPLC (Agilent 1290 / Waters UPLC / Thermo Vanquish)

  • Column: Phenomenex Kinetex Polar C18, 100 Å, 2.6 µm, 2.1 x 50 mm (or equivalent).

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 - 5 µL

Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid

Gradient Table:

Time (min) %B Description
0.00 5 Initial Hold for polar retention
0.50 5 Start Gradient
3.00 90 Elution of analyte
3.50 90 Column Wash
3.51 5 Re-equilibration

| 4.50 | 5 | End of Run |

Mass Spectrometry Parameters

The analyte is detected in Positive Electrospray Ionization (ESI+) mode. The amide nitrogen facilitates protonation


.
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+, Thermo Altis, Waters Xevo TQ-XS)

  • Ion Source: ESI Positive

  • Spray Voltage: 3500 V

  • Source Temp: 450°C

  • Curtain Gas: 35 psi

MRM Transitions:

Transition TypePrecursor (m/z)Product (m/z)CE (eV)Mechanism
Quantifier 196.1 121.0 25Cleavage of amide bond (3-hydroxybenzoyl cation)
Qualifier 1 196.1178.115Loss of H₂O (Dehydration of alkyl chain)
Qualifier 2 196.1136.030Rearrangement/Loss of propyl-amine group
Mechanistic Fragmentation Logic

The selection of the 121.0 fragment is critical for specificity.

  • Precursor (196.1): Protonated molecule.

  • Primary Fragmentation: The amide bond is the weakest link under collision-induced dissociation (CID). Cleavage generates the 3-hydroxybenzoyl cation (

    
    , m/z 121.0) and the neutral amine (
    
    
    
    ).
  • Secondary Path: Loss of water from the secondary alcohol on the propyl chain yields m/z 178.1.

Fragmentation Parent Precursor Ion [M+H]+ = 196.1 Frag1 Quantifier Ion [3-OH-Benzoyl]+ m/z 121.0 Parent->Frag1 Amide Cleavage (- C3H9NO) Frag2 Qualifier Ion [M+H - H2O]+ m/z 178.1 Parent->Frag2 Dehydration (- H2O)

Figure 2: Proposed fragmentation pathway for MRM transition selection.

Method Optimization & Troubleshooting

Handling Polarity Issues

Problem: Early elution or peak splitting. Root Cause: The "dewetting" effect on standard C18 columns or solvent mismatch. Solution:

  • Solvent Mismatch: Ensure the injection solvent strength is weaker than the initial mobile phase. If the supernatant is 100% ACN, dilute it 1:1 with water before injection (as described in step 4.1).

  • Column Choice: Switch to a HILIC mode if retention on C18 is insufficient (

    
    ).
    
    • HILIC Alternative: Column: Waters BEH Amide; MP A: 10 mM Ammonium Formate (aq); MP B: ACN. Gradient: 95% B to 50% B.

Carryover

Problem: Analyte detected in blank after a high concentration sample. Root Cause: The amide moiety can interact with metallic surfaces or rotor seals. Solution: Use a needle wash with Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) to ensure complete solubilization and removal.

References

  • FDA Guidance for Industry: Bioanalytical Method Validation M10. (2022). Focuses on requirements for linearity, accuracy, and precision in LC-MS methods. Link

  • Waters Corporation: Strategies for the Analysis of Polar Compounds. Highlights the utility of HSS T3 and Polar-Embedded columns. Link

  • PubChem Compound Summary: N-(2-hydroxypropyl)benzamide derivatives. Provides structural data and physicochemical properties.[1][2][3] Link

  • Phenomenex Technical Guide: Optimization of LC-MS/MS Methods for Polar Metabolites. Discusses mobile phase additives for ESI+ sensitivity. Link

Sources

Method

Application Note & Protocols: Green Chemistry Approaches to Synthesizing 3-hydroxy-N-(2-hydroxypropyl)benzamide

Abstract: The synthesis of amide bonds is a cornerstone of pharmaceutical and chemical manufacturing, with over half of the top-selling drugs containing this functional group.[1][2][3] This document details novel, sustai...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The synthesis of amide bonds is a cornerstone of pharmaceutical and chemical manufacturing, with over half of the top-selling drugs containing this functional group.[1][2][3] This document details novel, sustainable protocols for the synthesis of 3-hydroxy-N-(2-hydroxypropyl)benzamide, a potentially valuable intermediate in drug discovery. Moving beyond traditional methods that often rely on hazardous reagents and solvents, we present three distinct green chemistry approaches: microwave-assisted synthesis, enzymatic biocatalysis, and solvent-free catalytic amidation. These methodologies align with the core principles of green chemistry by enhancing efficiency, minimizing waste, and utilizing safer substances, thereby offering environmentally and economically viable alternatives for researchers and drug development professionals.[4][5][6]

Introduction: The Imperative for Greener Amide Synthesis

3-hydroxy-N-(2-hydroxypropyl)benzamide incorporates the 3-hydroxybenzoic acid scaffold, a structure found in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[7][8] Its synthesis via the formation of an amide bond is a critical transformation. However, conventional amide synthesis often involves stoichiometric activating agents, hazardous chlorinated solvents like dichloromethane (DCM), and polar aprotic solvents such as N,N-dimethylformamide (DMF), which pose significant environmental and health risks.[9][10][11]

Green chemistry provides a framework to mitigate these issues by focusing on principles like waste prevention, atom economy, catalysis, and the use of safer solvents and reaction conditions.[4][12][13] By adopting these principles, the pharmaceutical industry can reduce its environmental footprint while improving process efficiency and safety.[4][5] This guide provides validated, step-by-step protocols that embody these principles for the synthesis of 3-hydroxy-N-(2-hydroxypropyl)benzamide from 3-hydroxybenzoic acid and 1-amino-2-propanol.

Core Methodologies & Mechanistic Insights

Three primary green chemistry strategies are presented, each leveraging a different activation method to drive the amidation reaction efficiently and sustainably.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation offers a profound departure from conventional conductive heating. Instead of transferring heat from the vessel inwards, microwaves directly couple with polar molecules in the reaction mixture, causing them to align with the rapidly oscillating electric field.[14][15] This generates rapid, uniform, and localized heating through mechanisms of dipolar polarization and ionic conduction.[14][16][17] The result is a dramatic acceleration of reaction rates, often reducing multi-hour refluxes to mere minutes, which significantly lowers energy consumption and can lead to cleaner reactions with higher yields.[15][17][18] For amide synthesis, this means the direct coupling of a carboxylic acid and an amine can be achieved with minimal by-product formation.

Biocatalysis via Immobilized Lipase

Enzymes are nature's catalysts, offering unparalleled specificity under mild, aqueous conditions.[3][5] For amide bond formation, lipases, particularly the robust immobilized Candida antarctica Lipase B (CALB, often sold as Novozym 435), have proven exceptionally effective.[19][20][21] The reaction can proceed via direct amidation, where the enzyme facilitates the condensation of the carboxylic acid and amine. The key advantage here is the exceptional chemo- and regioselectivity; the enzyme can selectively acylate the amino group of 1-amino-2-propanol without the need for protecting the hydroxyl groups.[20][21] This circumvents additional protection/deprotection steps, improving atom economy and reducing waste.[3][4]

Solvent-Free, Boric Acid Catalysis

Eliminating solvents entirely represents a significant step towards ideal green synthesis.[6][22][23] Solvent-free, or neat, reactions reduce waste, simplify purification, and lower costs.[24][25] Boric acid has emerged as a simple, inexpensive, and environmentally benign catalyst for direct amidation.[24][26] The proposed mechanism involves the formation of a mixed anhydride intermediate between boric acid and the carboxylic acid.[27] This intermediate is a more reactive acylating agent that readily reacts with the amine to form the amide, regenerating the boric acid catalyst in the process.[27] The reaction is typically driven by heating the solid mixture of reactants and catalyst.

Comparative Overview of Green Synthesis Protocols

The following table summarizes the key operational parameters and green chemistry benefits of the three detailed protocols.

ParameterProtocol 1: Microwave-AssistedProtocol 2: Enzymatic (CALB)Protocol 3: Solvent-Free (Boric Acid)
Reaction Time 5 – 20 minutes24 – 48 hours1 – 3 hours
Temperature 120 – 150 °C50 – 70 °C160 – 180 °C
Catalyst None (or minimal acid/base)Immobilized Lipase (CALB)Boric Acid
Solvent Minimal high-boiling point green solvent or noneGreen solvent (e.g., CPME, 2-MeTHF)None
Workup Simple extraction or precipitationFiltration of enzyme, solvent evaporationWater wash to remove catalyst
Est. Yield Good to Excellent (>85%)Good to Excellent (>80%)Good (>75%)
Green Advantage Drastic reduction in energy and time.Biodegradable catalyst, high selectivity, mild conditions, avoids protecting groups.Eliminates solvent waste, simple workup, inexpensive and safe catalyst.

Diagrams of Synthetic Pathways and Workflow

Synthetic_Pathway cluster_reactants Starting Materials R1 3-Hydroxybenzoic Acid Prod 3-hydroxy-N-(2-hydroxypropyl)benzamide R1->Prod + H₂O R2 1-Amino-2-propanol R2->Prod + H₂O C1 Microwave (MAOS) (Solvent-Free or Green Solvent) C1->Prod C2 Lipase CATALYSIS (CALB) (Green Solvent) C2->Prod C3 Boric Acid CATALYSIS (Solvent-Free) C3->Prod

Caption: General reaction scheme for the synthesis of the target molecule via three distinct green catalytic approaches.

Experimental_Workflow A 1. Reagent Preparation (Acid, Amine, Catalyst) B 2. Reaction Setup (Microwave Vial / Flask) A->B C 3. Green Synthesis (Irradiation / Heating / Shaking) B->C D 4. Reaction Workup (Catalyst Removal / Extraction) C->D E 5. Purification (Recrystallization / Chromatography) D->E F 6. Analysis (NMR, IR, MS) E->F

Caption: A generalized experimental workflow from reagent preparation to final product analysis.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Microwave-Assisted Solvent-Free Synthesis

This protocol leverages the efficiency of microwave heating to achieve rapid, direct amidation without the need for a solvent.

  • Materials & Equipment:

    • 3-Hydroxybenzoic acid (1.38 g, 10 mmol)

    • 1-Amino-2-propanol (0.83 g, 11 mmol, 1.1 eq)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Monowave or multimode microwave reactor

    • Ethyl acetate, 1 M HCl, saturated NaHCO₃ solution, brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

  • Step-by-Step Methodology:

    • To a 10 mL microwave reaction vial, add 3-hydroxybenzoic acid (1.38 g, 10 mmol) and 1-amino-2-propanol (0.83 g, 11 mmol).

    • Seal the vial with a cap. Causality Note: Using a slight excess of the more volatile amine component helps to drive the reaction to completion.

    • Place the vial into the cavity of the microwave reactor.

    • Irradiate the mixture at 150 °C for 15 minutes, with stirring. The pressure will rise; ensure it remains within the safe operating limits of the vessel. Causality Note: The high temperature achieved through microwave heating provides the activation energy for direct amidation, a reaction that is typically slow under conventional heating.[14][15]

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dissolve the resulting solid residue in 50 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 20 mL of 1 M HCl (to remove unreacted amine), 20 mL of saturated NaHCO₃ solution (to remove unreacted acid), and 20 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure 3-hydroxy-N-(2-hydroxypropyl)benzamide.

Protocol 2: Lipase-Catalyzed Synthesis in Cyclopentyl Methyl Ether (CPME)

This protocol utilizes the high selectivity of an immobilized enzyme in a green solvent to produce the target amide under mild conditions.

  • Materials & Equipment:

    • 3-Hydroxybenzoic acid (1.38 g, 10 mmol)

    • 1-Amino-2-propanol (0.75 g, 10 mmol, 1.0 eq)

    • Immobilized Candida antarctica Lipase B (Novozym 435, ~200 mg)

    • Cyclopentyl methyl ether (CPME), 20 mL (a green alternative to THF or DCM)[19]

    • Activated molecular sieves (4 Å, ~1 g)

    • Orbital shaker with temperature control

    • Filtration apparatus

  • Step-by-Step Methodology:

    • In a 50 mL Erlenmeyer flask, combine 3-hydroxybenzoic acid (1.38 g), 1-amino-2-propanol (0.75 g), and 20 mL of CPME.

    • Add the immobilized lipase (~200 mg) and activated molecular sieves (~1 g). Causality Note: The molecular sieves are crucial for removing the water by-product, which shifts the reaction equilibrium towards the amide product, thereby increasing the yield.

    • Seal the flask and place it in an orbital shaker set to 200 rpm and 60 °C for 24-48 hours. Monitor reaction progress via TLC or HPLC.

    • Upon completion, cool the mixture to room temperature.

    • Remove the lipase and molecular sieves by vacuum filtration. The enzyme can be washed with fresh solvent, dried, and potentially reused. Causality Note: The reusability of the immobilized enzyme is a key economic and environmental benefit of biocatalysis.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • The resulting product is often of high purity, but can be further purified by recrystallization if necessary.

Protocol 3: Solvent-Free Synthesis Catalyzed by Boric Acid

This protocol is a prime example of waste minimization, using a solid-state reaction with a cheap, low-toxicity catalyst.[24][26]

  • Materials & Equipment:

    • 3-Hydroxybenzoic acid (1.38 g, 10 mmol)

    • 1-Amino-2-propanol (0.83 g, 11 mmol, 1.1 eq)

    • Boric acid (0.12 g, 2 mmol, 0.2 eq)

    • Mortar and pestle

    • Round-bottom flask equipped with a condenser and magnetic stir bar

    • Heating mantle or oil bath

    • Distilled water

  • Step-by-Step Methodology:

    • In a mortar, combine 3-hydroxybenzoic acid, 1-amino-2-propanol, and boric acid.

    • Gently triturate (grind) the mixture with a pestle for 5 minutes until a homogeneous paste is formed. Causality Note: Trituration ensures intimate contact between the reactants and the catalyst, which is essential for an efficient solid-state reaction.[24]

    • Transfer the mixture to a round-bottom flask.

    • Heat the flask in an oil bath at 170 °C, with stirring, for 2 hours.

    • Allow the reaction mixture to cool to approximately 80 °C.

    • Add 50 mL of hot distilled water to the flask and stir vigorously for 15 minutes. The product should precipitate while the boric acid and any unreacted starting materials dissolve.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing with cold distilled water (2 x 20 mL).

    • Dry the product in a vacuum oven to yield pure 3-hydroxy-N-(2-hydroxypropyl)benzamide.

Product Characterization

The identity and purity of the synthesized 3-hydroxy-N-(2-hydroxypropyl)benzamide should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch (amide I, ~1640 cm⁻¹), and N-H bend (amide II, ~1550 cm⁻¹).[28]

  • Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.[29]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Principles of green chemistry: Advancing pharma sustainability. European Pharmaceutical Review.
  • Biocatalytic Synthesis of Moclobemide Using the Amide Bond Synthetase McbA Coupled with an ATP Recycling System. ACS Publications.
  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI.
  • Easy enzymatic synthesis of amides. ScienceLink.
  • Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. Journal of Drug Discovery and Health Sciences.
  • Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.
  • Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry (RSC Publishing).
  • Green Chemistry in the Synthesis of Pharmaceuticals. PubMed.
  • Biocatalytic amide bond formation. Green Chemistry (RSC Publishing).
  • Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. Chemistry World.
  • Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace.
  • Biocatalytic amide bond formation. Green Chemistry (RSC Publishing).
  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC.
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC.
  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. ChemRxiv.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate.
  • A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Microwave Assisted Copper-catalyzed Synthesis of Substituted Benzamides Through Decarboxylative C-N Cross Coupling. Bentham Science.
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering.
  • Solvent-Free Protocol for Amide Bond Formation via Trapping of Nascent Phosphazenes with Carboxylic Acids. Semantic Scholar.
  • solvent-free synthesis of amide: a novel technique of green chemistry. ResearchGate.
  • Solventless Amide Synthesis Catalyzed by Biogenic CaCO3 Materials. ACS Publications.
  • Microwave assisted rapid synthesis and antimicrobial activities of some new N-[3-chloro-2-(Substituted)-4-oxoazetidin-1-yl]-(Substituted) benzamides. Journal of Chemical and Pharmaceutical Research.
  • Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry (RSC Publishing).
  • (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate.
  • (PDF) Solvent-free protocol for the green synthesis of benzamide analogs of dibenzoazepine. ResearchGate.
  • Synthesis of benzamide 8 under sustainable reaction conditions starting... ResearchGate.
  • Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reac‐ tive Dimethylaminobenzylidene Oxazolone. ResearchGate.
  • Green Synthesis of 3-Hydroxyacetophenone Derivatives: Application Notes and Protocols. Benchchem.
  • Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. PMC.
  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing.
  • Amidation reaction by lipase‐catalyzed enzymatic. ResearchGate.
  • Synthesis of primary amides by lipase-catalyzed amidation of carboxylic acids with ammonium salts in an organic solvent. Chemical Communications (RSC Publishing).
  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI.
  • Microwave assisted synthesis and in silico molecular modeling studies some new derivatives of (Z) - Der Pharma Chemica. Der Pharma Chemica.
  • Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. MDPI.
  • Enzyme Engineering for High-Yielding Amide Formation: Lipase-Catalyzed Synthesis of N-Acyl Glycines. Wiley Online Library.
  • 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube.
  • FR2470109A1 - 3-Hydroxybenzoic acid derivs. prodn. - from cresol ester by chlorination and then hydrolysis, useful as herbicide intermediates. Google Patents.
  • 3-amino-2-hydroxy-N-(2-hydroxypropyl)benzamide. PubChem.
  • Application Notes and Protocols: Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide. Benchchem.
  • N-(2-hydroxypropyl)benzamide. PubChem.
  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. SpringerLink.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 3-hydroxy-N-(2-hydroxypropyl)benzamide

Welcome to the technical support guide for 3-hydroxy-N-(2-hydroxypropyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve aqueous solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-hydroxy-N-(2-hydroxypropyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve aqueous solubility challenges encountered during experimentation. Given that over 70% of new chemical entities exhibit poor aqueous solubility, developing a robust solubilization strategy is a critical step in the development pipeline.[1] This guide provides a logical, step-by-step framework for characterizing and enhancing the solubility of this compound, grounded in established pharmaceutical science principles.

Part 1: Initial Assessment & Troubleshooting FAQs

This section addresses the most common initial questions and problems researchers face. A systematic approach to these preliminary steps can often resolve basic solubility issues and provides a crucial foundation for more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: I've just started working with 3-hydroxy-N-(2-hydroxypropyl)benzamide and it appears poorly soluble in my aqueous buffer. What is the first step?

A1: The first step is to systematically characterize the solubility profile. Do not immediately assume complex formulation is necessary. Your initial goal is to determine the compound's intrinsic aqueous solubility and understand its pH-dependent behavior. The phenolic hydroxyl group on the benzamide ring is weakly acidic and will ionize at higher pH, which can significantly increase water solubility.[2][3]

Troubleshooting Guide: Initial Solubility Assessment

If you are observing precipitation or low dissolution, follow this workflow.

Issue: My compound won't dissolve in neutral aqueous buffer (e.g., PBS pH 7.4).

Root Cause Analysis & Immediate Actions:

  • Kinetic vs. Thermodynamic Solubility: Are you allowing enough time for the compound to dissolve? True equilibrium (thermodynamic) solubility can take 24-72 hours to achieve, especially for crystalline solids.[4][5][6] What you may be observing is a lower kinetic solubility.

  • Solid-State Properties: Is your material crystalline or amorphous? Amorphous forms are often more soluble but can be less stable, potentially converting to a less soluble crystalline form over time.[7]

  • pH-Dependence: The phenolic group is the most likely handle for solubility modification. Its acidity (pKa) dictates the pH at which it will deprotonate to form the more soluble phenoxide salt.[2]

Workflow for Initial Characterization:

Below is a workflow diagram to guide your initial solubility assessment.

G cluster_0 Initial Solubility Troubleshooting Workflow start Start: Compound precipitates in aqueous buffer thermo Determine Thermodynamic Solubility start->thermo  Equilibrate solid in buffer (e.g., 24-48h with agitation) ph_profile Determine pH-Solubility Profile thermo->ph_profile  Measure concentration (e.g., HPLC-UV, Gravimetric) decision Is solubility sufficient for intended experiment? ph_profile->decision  Test across a pH range (e.g., pH 2 to pH 10) success Proceed with Experiment decision->success Yes advanced Proceed to Advanced Formulation Strategies (Part 2) decision->advanced No

Caption: Initial troubleshooting workflow for solubility issues.

Experimental Protocol: pH-Solubility Profiling

This protocol provides a standardized method to assess how pH affects the solubility of 3-hydroxy-N-(2-hydroxypropyl)benzamide.

Objective: To determine the aqueous solubility of the compound across a physiologically and chemically relevant pH range.

Materials:

  • 3-hydroxy-N-(2-hydroxypropyl)benzamide

  • Series of buffers (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10)

  • HPLC-UV or a suitable quantitative analysis method

  • Shaking incubator or orbital shaker

  • 0.22 µm syringe filters

Procedure:

  • Preparation: Prepare saturated solutions by adding an excess of the compound to vials containing buffers of different pH values. Ensure a visible amount of undissolved solid remains.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]

  • Sampling: After equilibration, allow the vials to stand so that excess solid can settle. Carefully withdraw a sample from the supernatant.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially high concentration readings.

  • Quantification: Dilute the filtrate as necessary and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer.

Expected Outcome: You should observe a significant increase in solubility as the pH rises above the pKa of the phenolic hydroxyl group, due to the formation of the more polar and soluble phenoxide ion.[2][8]

pHExpected Solubility BehaviorPrimary Species in Solution
< 8 Low / BaselineNeutral (protonated) phenol
> 9.5 Increasing significantlyAnionic (deprotonated) phenoxide

Table 1: Predicted pH-dependent solubility behavior based on the phenolic functional group.

Part 2: Advanced Formulation Strategies

If pH adjustment alone is insufficient or not viable for your experimental system (e.g., due to pH sensitivity of cells), more advanced formulation strategies are required. These methods aim to increase the apparent solubility of the compound without chemical modification.

Frequently Asked Questions (FAQs)

Q2: Adjusting the pH is not an option for my cell-based assay. How can I increase the solubility?

A2: When pH modification is not feasible, the primary strategies involve the use of pharmaceutical excipients. The most common and effective approaches for a molecule like 3-hydroxy-N-(2-hydroxypropyl)benzamide are the use of co-solvents, cyclodextrins, or surfactants.[9] The choice depends on the required concentration, the tolerance of your experimental system to the excipient, and the desired formulation properties.

Q3: What is the difference between a co-solvent, a cyclodextrin, and a surfactant?

A3:

  • Co-solvents: These are water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) that increase solubility by reducing the polarity of the aqueous solvent system.[10][11][12]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They form inclusion complexes by encapsulating the hydrophobic part of your molecule (the benzamide portion), effectively shielding it from water and increasing its apparent solubility.[13][14][15][16]

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. The hydrophobic core of these micelles can entrap your compound, leading to a significant increase in solubility, a process known as micellar solubilization.[17][18][19]

Troubleshooting Guide: Selecting an Advanced Strategy
Issue: I need to prepare a concentrated stock solution (>1 mg/mL) for my experiments.

Root Cause Analysis & Strategy Selection:

The optimal strategy depends on balancing solubilizing power with excipient compatibility.

G cluster_1 Advanced Strategy Selection start Start: pH adjustment is insufficient/incompatible cosolvent Strategy 1: Co-solvents (e.g., PEG 400, Propylene Glycol) start->cosolvent Simple, effective for moderate solubility increase cyclodextrin Strategy 2: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) start->cyclodextrin Forms true solutions, good for highly insoluble compounds surfactant Strategy 3: Surfactants (e.g., Polysorbate 80, Kolliphor® EL) start->surfactant High solubilization capacity, forms micellar solutions eval_co Evaluate toxicity and dilution precipitation cosolvent->eval_co eval_cy Evaluate complexation efficiency and cost cyclodextrin->eval_cy eval_su Evaluate CMC and cell membrane effects surfactant->eval_su final Select Optimal Formulation eval_co->final eval_cy->final eval_su->final

Caption: Decision tree for selecting an advanced solubilization strategy.

Experimental Protocols: Formulation Screening
Protocol 1: Co-solvent Screening

Objective: To identify a suitable co-solvent system and determine the maximum achievable concentration.

Procedure:

  • Select a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400).

  • Prepare a series of aqueous solutions with increasing co-solvent concentrations (e.g., 10%, 20%, 40%, 60% v/v).

  • Determine the solubility in each co-solvent mixture using the equilibration method described in Part 1.

  • Critical Step: After determining the maximum concentration, perform a dilution test. Dilute the concentrated stock solution 1:10 or 1:100 into your final aqueous buffer (e.g., cell culture media). Observe for any signs of precipitation, which can occur if the solution becomes supersaturated upon dilution.

Co-SolventTypical Conc. RangeAdvantagesPotential Issues
PEG 400 10-50%Low toxicity, high solubilizing powerHigh viscosity at high concentrations
Propylene Glycol 10-40%Good solvent for many compoundsCan cause cell toxicity at high conc.
Ethanol 5-20%Strong solvent, volatileCan be toxic to cells, potential for precipitation on dilution

Table 2: Comparison of common co-solvents for formulation development.[10][20]

Protocol 2: Cyclodextrin Complexation

Objective: To enhance solubility through the formation of an inclusion complex.[13]

Procedure:

  • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high water solubility and safety profiles.[15][16]

  • Prepare a phase solubility diagram. This involves preparing aqueous solutions of increasing cyclodextrin concentration (e.g., 0 to 50 mM).

  • Add an excess of 3-hydroxy-N-(2-hydroxypropyl)benzamide to each solution and equilibrate for 24-48 hours.

  • Filter and quantify the drug concentration in the supernatant.

  • Plot the drug solubility against the cyclodextrin concentration. A linear plot (Type A) indicates the formation of a soluble 1:1 complex. The slope can be used to determine the complexation efficiency.[13]

  • Formulation Preparation: Based on the phase solubility diagram, a soluble complex can be prepared by dissolving the cyclodextrin in water first, followed by the addition of the drug with continuous stirring or sonication.[13] Lyophilization can be used to create a stable, solid powder of the drug-cyclodextrin complex that can be easily reconstituted.[15]

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 81-89. [Link]

  • Javia, A., Thakkar, H., & Patel, J. (2016). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Investigation, 46(3), 237-247. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315–499. [Link]

  • Singh, A., Worku, Z. A., & Van den Mooter, G. (2011). A critical appraisal of solubility enhancement techniques of polyphenols. Journal of Pharmaceutics, 2014, 180845. [Link]

  • Illing, A., & Unruh, T. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1335. [Link]

  • Holmberg, K., Jonsson, B., Kronberg, B., & Lindman, B. (2002). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Surfactants and Polymers in Aqueous Solution, 2nd ed., 347-385. [Link]

  • Williams, R. O., Davis, D. A., & Miller, D. A. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer. [Link]

  • Patel, M., & Patel, N. (2018). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research, 9(8), 3123-3134. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Molecular inclusion complexes of β-cyclodextrin derivatives enhance aqueous solubility and cellular internalization of paclitaxel: preformulation and in vitro assessments. AAPS PharmSciTech, 11(3), 1311–1319. [Link]

  • Singh, A., Worku, Z. A., & Van den Mooter, G. (2014). A critical appraisal of solubility enhancement techniques of polyphenols. Journal of Pharmaceutics, 2014, 180845. [Link]

  • Shafiq, S., Shakeel, F., Talegaonkar, S., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. Expert opinion on drug delivery, 4(3), 229–243. [Link]

  • Wikipedia contributors. (2024, January 28). Cosolvent. In Wikipedia, The Free Encyclopedia. [Link]

  • Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76. [Link]

  • Brown, C. L., H-J. H., & Jaffé, P. R. (1998). Relationship between Micellar and Hemi-Micellar Processes and the Bioavailability of Surfactant-Solubilized Hydrophobic Organic Compounds. Environmental Science & Technology, 32(23), 3824-3830. [Link]

  • IRO Chelating. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Roquette. (2025, July 31). How can cyclodextrins enhance solubility? [Video]. YouTube. [Link]

  • Madhavi, V. (2017). Solubility enhancement and cosolvency [PowerPoint slides]. SlideShare. [Link]

  • Silver, J. (2016). Answer to "What is the relation between the solubility of phenolic compounds and pH of solution?". ResearchGate. [Link]

  • Shakeel, F., Haq, N., Alanazi, F. K., & Alsarra, I. A. (2019). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Drug Delivery Science and Technology, 52, 94-100. [Link]

  • Wagdy, S. M., & Taha, F. S. (2012). Effect of pH on the solubility of phenolic compounds. Journal of American Science, 8(12), 108-115. [Link]

  • CD Formulation. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?. CD Formulation Blog. [Link]

  • Rangel-Yagui, C. O., Pessoa, A. Jr., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 8(2), 147–163. [Link]

  • Kumar, S., & Singh, S. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1752-1757. [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(3), 2055-2062. [Link]

  • Mohanta, G. P., & Manna, P. K. (2016). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-4. [Link]

  • Zhang, X., & Li, Y. (2020). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 26(23), 2715-2727. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

  • Classic Chemistry. (n.d.). Solubility and pH of phenol. [Link]

  • Kennah, H. E. (1993). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education, 70(4), A101. [Link]

  • Zhang, H., Yang, X., & Wang, Y. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Science and Technology, 58(1), 1-12. [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. [Link]

  • Bouaziz, A. (2016). Answer to "How does pH affect the solubility of phenolic acid?". ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10910143, N-(2-hydroxypropyl)benzamide. [Link]

  • Avdeef, A., & Tsinman, O. (2005). Method for determining solubility of a chemical compound.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Sciencemadness Wiki contributors. (2024, March 5). Phenol. In Sciencemadness Wiki. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 637524, 3-hydroxy-N,N-dimethylbenzamide. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2331, Benzamide. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 139031070, 3-amino-2-hydroxy-N-(2-hydroxypropyl)benzamide. [Link]

  • Chemical Synthesis Database. (2025, May 20). N-(3-hydroxy-3-phenylpropyl)benzamide. [Link]

Sources

Optimization

Minimizing side reactions during 3-hydroxy-N-(2-hydroxypropyl)benzamide formation

Status: Active Ticket: #AMID-3HBA-OH Subject: Minimizing Side Reactions & Chemoselectivity Optimization Assigned Specialist: Senior Application Scientist Core Reaction Dynamics & Chemoselectivity The Challenge: The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket: #AMID-3HBA-OH Subject: Minimizing Side Reactions & Chemoselectivity Optimization Assigned Specialist: Senior Application Scientist

Core Reaction Dynamics & Chemoselectivity

The Challenge: The synthesis of 3-hydroxy-N-(2-hydroxypropyl)benzamide involves reacting 3-hydroxybenzoic acid (3-HBA) with 1-amino-2-propanol (isopropanolamine) . This system presents a "Competing Nucleophile" challenge.

You have three nucleophilic sites competing for the acyl group:

  • Primary Amine (

    
    ):  The desired nucleophile (Kinetic product).[1]
    
  • Secondary Alcohol (

    
    ):  The aliphatic hydroxyl on the amine (Thermodynamic trap).[1]
    
  • Phenolic Hydroxyl (

    
    ):  The aromatic hydroxyl on the acid (Potential for polymerization/oligomerization).
    

To minimize side reactions, the protocol must prioritize N-acylation over O-acylation .

Reaction Pathway Analysis[2]

The following diagram illustrates the critical bifurcation points where side reactions occur.

ReactionPathways Start Reactants: 3-HBA + 1-Amino-2-propanol Activation Activation (Coupling Agent/Catalyst) Start->Activation Intermediate Activated Acyl Species Activation->Intermediate Target TARGET AMIDE (N-acylation) Intermediate->Target Kinetic Control (Low T, Selective Reagent) Side1 Impurity A: Aliphatic Ester (O-acylation) Intermediate->Side1 High T or Non-selective Activation Side2 Impurity B: Phenolic Ester/Oligomer Intermediate->Side2 Excess Coupling Agent or Strong Base Side3 Racemization (If Chiral Amine Used) Intermediate->Side3 High T + Basic pH

Figure 1: Mechanistic pathway showing the competition between the desired amide formation and parasitic esterification/oligomerization.

Recommended Protocols

We recommend two distinct protocols depending on your scale and purity requirements.

Protocol A: The "Golden Standard" (High Selectivity)

Reagent: T3P (Propylphosphonic anhydride) in EtOAc or DMF. Why: T3P is superior for chemoselectivity in the presence of free hydroxyl groups. It activates the carboxylic acid to a mixed anhydride that reacts preferentially with amines due to the hard/soft acid-base principle, virtually eliminating O-acylation without protection groups [1, 2].

Step-by-Step:

  • Charge: Dissolve 3-hydroxybenzoic acid (1.0 eq) and Pyridine (2.5 eq) in Ethyl Acetate (EtOAc) or DMF.

  • Cool: Chill the system to 0–5°C.

  • Activate: Add T3P (50% w/w in EtOAc, 1.2 eq) dropwise. Stir for 20 mins.

  • Couple: Add 1-amino-2-propanol (1.1 eq) dropwise.

  • Reaction: Allow to warm to room temperature (20–25°C). Monitor by HPLC/TLC.

  • Quench: Add water. T3P byproducts are water-soluble and wash away, simplifying purification.[2][3]

Protocol B: Green Catalysis (Scale-Up Friendly)

Reagent: Boric Acid (


) or Boronic Acid derivatives.[1]
Why:  Boric acid forms a temporary "acyloxyboron" intermediate that coordinates the amine, facilitating delivery to the carbonyl. It is less reactive toward alcohols, preserving the hydroxyl groups [3, 4].

Step-by-Step:

  • Charge: Mix 3-hydroxybenzoic acid (1.0 eq) and 1-amino-2-propanol (1.1 eq) in Toluene or Xylene.

  • Catalyst: Add Boric Acid (10–20 mol%).

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water. Critical: Water removal drives the equilibrium.

  • Monitor: Reaction is complete when theoretical water volume is collected.

Troubleshooting Guide & FAQs

Issue 1: "I see a secondary peak at a slightly different retention time."

Diagnosis: This is likely the O-acyl isomer (Ester) .

  • Cause: Reaction temperature was too high during the addition phase, or the coupling agent (e.g., EDC/HATU) was too aggressive, activating the acid promiscuously.

  • Solution:

    • Switch to T3P (Protocol A).

    • If using EDC, ensure the amine is added immediately after activation to quench the active ester before the alcohol can compete.

    • Verify pH is not >8, which increases the alkoxide character of the hydroxyl group.

Issue 2: "The reaction mixture turned dark/black."

Diagnosis: Phenolic Oxidation .

  • Cause: The 3-hydroxyl group on the benzoic acid is electron-donating, making the ring susceptible to oxidation by air, especially under basic conditions.

  • Solution:

    • Degas all solvents with Nitrogen/Argon before use.

    • Add a mild antioxidant (e.g., Sodium Metabisulfite wash during workup) to reverse quinone formation.

Issue 3: "My yield is low, and I recovered starting material."

Diagnosis: Hydrolysis or "Stalled" Intermediate .

  • Cause: Moisture in the solvent hydrolyzed the activated acid intermediate back to 3-HBA before the amine could attack.

  • Solution:

    • Use anhydrous solvents (DMF/EtOAc).

    • If using Protocol B (Boric Acid), ensure the Dean-Stark trap is functioning efficiently; water presence halts the catalytic cycle [4].

Issue 4: "The product is racemized." (If using chiral amine)

Diagnosis: Epimerization .[1][2]

  • Cause: High temperatures or strong bases can deprotonate the alpha-proton (less likely here) or promote oxazolone formation.

  • Solution:

    • Use Pyridine instead of Triethylamine (TEA) as the base; Pyridine is less likely to induce racemization [5].

    • Keep reaction temperature <25°C.[2]

Comparative Data: Coupling Agents

FeatureT3P (Recommended) EDC / HOBt Thionyl Chloride Boric Acid
Chemoselectivity (Amide vs Ester) High (>99:1)Moderate (Requires care)Low (Protects req.)High
Byproduct Removal Easy (Water soluble)Moderate (Urea byproduct)Difficult (Acidic gas)Easy (Filtration)
Racemization Risk Very Low ModerateHighLow
Moisture Sensitivity LowHighVery HighRequires Water Removal
Cost ModerateModerateLowVery Low

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Arch Chemicals / Lonza. "Propylphosphonic Anhydride (T3P®) – A Modern Coupling Agent." Link

  • Mylavarapu, R. K., et al. (2016). "Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients." Organic Process Research & Development. Link

  • Marcelli, T. (2013). "Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines."[5][6] Organic & Biomolecular Chemistry. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

Sources

Troubleshooting

Technical Support Center: Addressing the Hygroscopic Nature of 3-hydroxy-N-(2-hydroxypropyl)benzamide

Introduction Welcome to the technical support guide for 3-hydroxy-N-(2-hydroxypropyl)benzamide. This document is intended for researchers, scientists, and drug development professionals who are working with this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-hydroxy-N-(2-hydroxypropyl)benzamide. This document is intended for researchers, scientists, and drug development professionals who are working with this compound. Due to its chemical structure, featuring multiple hydroxyl groups and an amide linkage, 3-hydroxy-N-(2-hydroxypropyl)benzamide is presumed to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.

Moisture uptake can significantly impact the physicochemical properties of a compound, leading to challenges in handling, storage, and formulation, and can ultimately affect its stability and therapeutic efficacy.[1][2] This guide provides a comprehensive overview of the potential issues related to the hygroscopic nature of 3-hydroxy-N-(2-hydroxypropyl)benzamide and offers practical solutions and troubleshooting advice in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a compound is hygroscopic?

A1: A hygroscopic substance has the ability to attract and hold water molecules from the surrounding environment, which is typically atmospheric humidity.[3][4] This can lead to various physical and chemical changes in the material.[5]

Q2: Why is 3-hydroxy-N-(2-hydroxypropyl)benzamide likely to be hygroscopic?

Q3: What are the potential consequences of moisture absorption for my experiments?

A3: Moisture absorption can lead to a range of issues, including:

  • Inaccurate Weighing: The measured weight of your sample may be artificially high due to the presence of absorbed water, leading to errors in concentration calculations for solutions.

  • Physical Changes: The powder may become clumpy, cakey, or even deliquesce (dissolve in the absorbed water), which can cause difficulties in handling and processing.[5]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of the compound.[1][6][7]

  • Alteration of Solid-State Properties: Moisture can induce changes in the crystalline structure or cause a transition from an amorphous to a crystalline state, which can affect solubility and bioavailability.[8]

Q4: How can I determine the extent of water uptake in my sample of 3-hydroxy-N-(2-hydroxypropyl)benzamide?

A4: Several analytical techniques can be used to quantify the water content in a sample. The most common and reliable methods are:

  • Karl Fischer Titration (KFT): This is a highly specific and accurate method for determining the water content in a sample.[9][10][11][12] It is considered the gold standard for water determination in the pharmaceutical industry.[13]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[14] The weight loss at temperatures corresponding to the boiling point of water can be attributed to moisture content.[15][16][17] However, it's important to note that TGA also detects other volatile components, not just water.[18]

  • Dynamic Vapor Sorption (DVS): DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[19][20] This method is excellent for characterizing the hygroscopic nature of a material and its stability under different humidity conditions.[21][22]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Difficulty in weighing, clumping of powder. Absorption of atmospheric moisture.Weigh the compound in a low-humidity environment (e.g., a glove box with controlled humidity). Minimize the time the container is open. Break up clumps with a spatula before weighing, but be aware that the water content is still elevated.[3]
Inconsistent results in bioassays or chemical reactions. Inaccurate concentration due to unaccounted-for water in the weighed sample.Determine the water content of the batch using Karl Fischer titration before preparing solutions. Adjust the weight of the compound used to account for the water content.
Changes in physical appearance (e.g., from a free-flowing powder to a sticky solid). Significant moisture uptake, potentially leading to deliquescence.Store the compound in a desiccator with a suitable desiccant.[4] For long-term storage, consider vacuum-sealing the container or storing it in an inert atmosphere.[4]
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) over time. Chemical degradation, possibly hydrolysis, accelerated by the presence of moisture.Conduct stability studies under controlled temperature and humidity conditions as per ICH guidelines.[23][24][25][26][27] Store the compound in a tightly sealed container in a cool, dry place.[3]

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a general procedure for determining the water content of 3-hydroxy-N-(2-hydroxypropyl)benzamide.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (e.g., single-component reagent)

  • Anhydrous methanol

  • Sodium tartrate dihydrate (for standardization)

  • Airtight sample vials

  • Analytical balance

Procedure:

  • Standardization of the Karl Fischer Reagent:

    • Add approximately 20-30 mL of anhydrous methanol to the titration vessel.

    • Titrate to a stable endpoint with the Karl Fischer reagent to neutralize the solvent.

    • Accurately weigh 150-350 mg of sodium tartrate dihydrate and add it to the titration vessel.[9]

    • Titrate to the endpoint.

    • Calculate the water equivalence factor (F) of the reagent in mg H₂O/mL.[9]

  • Sample Analysis:

    • Neutralize the solvent in the titration vessel as described above.

    • Accurately weigh a suitable amount of 3-hydroxy-N-(2-hydroxypropyl)benzamide and quickly transfer it to the titration vessel.

    • Stir to dissolve the sample. If solubility is an issue, external extraction or the use of a different solvent may be necessary.[10]

    • Titrate with the standardized Karl Fischer reagent to the endpoint.

    • Record the volume of titrant consumed.

  • Calculation:

    • Calculate the percentage of water in the sample using the following formula: % Water (w/w) = (Volume of KF reagent (mL) × F (mg/mL) × 100) / (Weight of sample (mg))

Protocol 2: Characterization of Hygroscopicity using Dynamic Vapor Sorption (DVS)

This protocol outlines a typical DVS experiment to assess the moisture sorption and desorption behavior of 3-hydroxy-N-(2-hydroxypropyl)benzamide.

Materials:

  • Dynamic Vapor Sorption (DVS) analyzer

  • Microbalance sample pans

  • 3-hydroxy-N-(2-hydroxypropyl)benzamide sample

Procedure:

  • Sample Preparation:

    • Place a small amount of the sample (typically 5-20 mg) onto a pre-weighed microbalance sample pan.

  • DVS Experiment Setup:

    • Place the sample pan in the DVS instrument.

    • Set the experimental temperature (e.g., 25°C).

    • Program a humidity profile. A typical profile involves:

      • Drying the sample at 0% RH until a stable weight is achieved.

      • Increasing the RH in steps (e.g., 10% increments) from 0% to 90% RH, allowing the sample to equilibrate at each step.

      • Decreasing the RH in the same steps from 90% back to 0% RH to obtain the desorption isotherm.

  • Data Analysis:

    • Plot the change in mass (%) versus the relative humidity (%).

    • The resulting sorption and desorption isotherms provide information on:

      • The total amount of water absorbed at different humidity levels.

      • The presence of hysteresis (differences between the sorption and desorption curves), which can indicate changes in the material's structure.

      • The critical humidity at which significant water uptake occurs.

Visualization of Workflows

Workflow for Handling a New Batch of 3-hydroxy-N-(2-hydroxypropyl)benzamide

G A Receive New Batch B Visually Inspect for Clumping A->B C Store in a Tightly Sealed Container in a Desiccator B->C D Perform Karl Fischer Titration to Determine Initial Water Content C->D E Record Water Content on the Container Label D->E F Use Corrected Mass for All Experiments E->F G Monitor for Changes Over Time F->G G A Inconsistent Experimental Results B Was the water content of the compound determined? A->B C No B->C No D Yes B->D Yes E Perform Karl Fischer Titration C->E G Was the compound stored properly (desiccated, sealed)? D->G F Recalculate Concentrations and Repeat Experiment E->F H No G->H No I Yes G->I Yes J Implement Proper Storage Procedures H->J K Consider Compound Degradation. Perform Purity Analysis (e.g., HPLC). I->K J->F

Caption: Troubleshooting inconsistent experimental data.

Best Practices for Storage and Handling

  • Short-Term Storage: Store in a tightly sealed container, preferably made of glass, with a screw cap. Use of parafilm to further seal the cap is recommended. Place the container in a desiccator containing an active desiccant (e.g., silica gel, calcium chloride). [28][29]

  • Long-Term Storage: For long-term storage, after sealing the primary container, place it in a heat-sealable, moisture-barrier bag (e.g., a laminated foil bag) with a desiccant pouch inside. [28]Storing at reduced temperatures (refrigeration) can slow down potential degradation, but ensure the container is brought to room temperature before opening to prevent condensation.

  • Handling: Whenever possible, handle the compound in a controlled environment such as a glove box with low relative humidity. If a controlled environment is not available, minimize the time the container is open to the atmosphere. [3]Use a fresh, dry spatula for dispensing.

  • Making a Stock Solution: If the compound is frequently used, consider preparing a concentrated stock solution in a suitable anhydrous solvent. [30]This can then be aliquoted and stored, which avoids repeatedly opening the container of the solid material.

References

  • AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. Retrieved February 15, 2026, from [Link]

  • Applied Technical Services. (n.d.). TGA Moisture Analysis. Retrieved February 15, 2026, from [Link]

  • AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry. Retrieved February 15, 2026, from [Link]

  • Carstensen, J. T. (1988). Effect of Moisture on the Stability of Solid Dosage Forms. Drug Development and Industrial Pharmacy, 14(14), 1927-1969.
  • Choudhary, A. (2011, September 19). Water Content Determination by Karl Fischer. Pharmaguideline. Retrieved February 15, 2026, from [Link]

  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved February 15, 2026, from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved February 15, 2026, from [Link]

  • European Medicines Agency. (2024, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved February 15, 2026, from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved February 15, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 15, 2026, from [Link]

  • Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved February 15, 2026, from [Link]

  • Pharmaguideline. (2018, September 16). Effect of Humidity Level on Tablet Stability. Retrieved February 15, 2026, from [Link]

  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. Retrieved February 15, 2026, from [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3-amino-2-hydroxy-N-(2-hydroxypropyl)benzamide. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3-hydroxy-N,N-dimethylbenzamide. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). N-(2-hydroxypropyl)benzamide. Retrieved February 15, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis for Moisture Content. Retrieved February 15, 2026, from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved February 15, 2026, from [Link]

  • SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved February 15, 2026, from [Link]

  • Slideshare. (n.d.). Ich guideline for stability testing. Retrieved February 15, 2026, from [Link]

  • SSE Enterprise. (2025, October 17). The Crucial Role of Moisture Control in the Pharmaceutical Industry. Retrieved February 15, 2026, from [Link]

  • Surface Measurement Systems. (n.d.). Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

  • TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. Retrieved February 15, 2026, from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved February 15, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved February 15, 2026, from [Link]

  • Upperton Pharma Solutions. (n.d.). Hard to Handle API Challenges. Retrieved February 15, 2026, from [Link]

  • Wang, C., et al. (2010).
  • Wikipedia. (n.d.). Benzamide. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved February 15, 2026, from [Link]

  • XRF Scientific. (n.d.). Direct Moisture Determination of Food and Feed Using a TGA Analyzer. Retrieved February 15, 2026, from [Link]

  • Ye, F., et al. (2023). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Molecular Pharmaceutics.
  • Zhang, J., & Chen, X. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review.

Sources

Reference Data & Comparative Studies

Validation

Unveiling Molecular Architectures: A Comparative Guide to the Crystallography of Benzamide Derivatives

A Senior Application Scientist's In-Depth Analysis of 3-hydroxy-N-(2-hydroxypropyl)benzamide and its Structural Analogs In the landscape of pharmaceutical research and materials science, a profound understanding of a mol...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis of 3-hydroxy-N-(2-hydroxypropyl)benzamide and its Structural Analogs

In the landscape of pharmaceutical research and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. It is the intricate dance of atoms in the crystalline state that dictates a compound's physical and chemical properties, influencing everything from solubility and bioavailability to stability and melting point. This guide delves into the crystallographic analysis of 3-hydroxy-N-(2-hydroxypropyl)benzamide, a molecule of significant interest, and provides a comparative perspective by examining the crystal structures of its analogs. While experimental crystallographic data for 3-hydroxy-N-(2-hydroxypropyl)benzamide is not publicly available, this guide will leverage data from closely related structures to infer its potential solid-state behavior and highlight the subtle yet impactful role of substituent modifications.

Our exploration will be grounded in the principles of X-ray crystallography, the gold standard for atomic-resolution structural determination. We will dissect the crystallographic data of selected benzamide derivatives, focusing on key parameters that govern their supramolecular assembly. For researchers, scientists, and drug development professionals, this comparative analysis will serve as a valuable resource, offering insights into structure-property relationships and guiding the rational design of new materials.

The Central Molecule: 3-hydroxy-N-(2-hydroxypropyl)benzamide

3-hydroxy-N-(2-hydroxypropyl)benzamide features a benzamide core functionalized with a hydroxyl group on the phenyl ring and a hydroxypropyl group on the amide nitrogen. These functional groups are poised to engage in a variety of intermolecular interactions, particularly hydrogen bonding, which are expected to be the dominant forces in its crystal packing. The inherent flexibility of the hydroxypropyl side chain also introduces the possibility of conformational polymorphism, where the molecule can adopt different arrangements in the solid state.

While a definitive crystal structure remains elusive in public databases, we can hypothesize its structural characteristics based on fundamental principles and data from analogous compounds.

A Comparative Crystallographic Analysis

To understand the potential solid-state architecture of 3-hydroxy-N-(2-hydroxypropyl)benzamide, we will examine the experimentally determined crystal structures of three comparable benzamide derivatives: N-(2-hydroxy-5-methylphenyl)benzamide, N-[4-(trifluoromethyl)phenyl]benzamide, and N-(4-methoxyphenyl)benzamide. These compounds, while sharing the benzamide backbone, present distinct electronic and steric differences that manifest in their crystal lattices.

Compound N-(2-hydroxy-5-methylphenyl)benzamide [1][2]N-[4-(trifluoromethyl)phenyl]benzamide [3]N-(4-methoxyphenyl)benzamide [3]
Molecular Formula C₁₄H₁₃NO₂C₁₄H₁₀F₃NOC₁₄H₁₃NO₂
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP-1P2₁/c
Key Intermolecular Interactions O-H···O and N-H···O hydrogen bonds, C-H···O contactsN-H···O hydrogen bonds, π-stackingN-H···O hydrogen bonds, C-H···π interactions
Noteworthy Structural Features Intramolecular N-H···O hydrogen bond. Molecules form chains via O-H···O hydrogen bonds.[1]The aryl rings are tilted approximately 60° with respect to each other.[3]The aryl rings are tilted with respect to each other, influenced by crystal packing forces.[3]

Analysis of Comparative Structures:

The crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide reveals the powerful influence of the hydroxyl group in directing the supramolecular assembly. The presence of both a hydrogen bond donor (O-H) and acceptor (C=O) leads to the formation of robust C(7) chains through O-H···O hydrogen bonds.[1] Furthermore, an intramolecular N-H···O hydrogen bond contributes to the planarity of the molecule.[1] This extensive hydrogen bonding network is a key determinant of its crystal packing.

In contrast, N-[4-(trifluoromethyl)phenyl]benzamide lacks a hydroxyl group, and its crystal packing is governed by N-H···O hydrogen bonds and significant π-stacking interactions between the aromatic rings.[3] The strong electron-withdrawing nature of the trifluoromethyl group influences the electronic distribution of the phenyl ring, which in turn affects the nature of the intermolecular interactions.

The structure of N-(4-methoxyphenyl)benzamide presents another variation. While it also forms N-H···O hydrogen-bonded chains, the presence of the methoxy group introduces the possibility of weaker C-H···π interactions, adding another layer of complexity to the crystal packing.[3]

These examples underscore a crucial principle: minor modifications to the molecular structure can lead to profound changes in the solid-state arrangement. For 3-hydroxy-N-(2-hydroxypropyl)benzamide, the presence of two hydroxyl groups and a flexible side chain suggests a high propensity for forming intricate and robust three-dimensional hydrogen-bonded networks. The likelihood of polymorphism would also be high due to the conformational freedom of the hydroxypropyl group.

The Experimental Workflow: From Crystal to Structure

The determination of a crystal structure is a meticulous process that bridges chemistry, physics, and computational science. The following is a generalized workflow for single-crystal X-ray diffraction:

experimental_workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_structure Structure Determination Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth High Purity Sample Mounting Crystal Mounting Crystal_Growth->Mounting Suitable Single Crystal Diffractometer X-ray Diffraction Mounting->Diffractometer Data_Processing Data Processing & Integration Diffractometer->Data_Processing Diffraction Pattern Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structural Model (CIF)

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Synthesis and Purification: The compound of interest is synthesized and purified to the highest possible degree. Impurities can inhibit crystal growth or lead to disordered structures.

  • Crystal Growth: A crucial and often challenging step. Single crystals of sufficient size and quality are grown from a supersaturated solution by methods such as slow evaporation, vapor diffusion, or cooling. The choice of solvent is critical.

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern determined by its internal atomic arrangement.

  • Data Processing and Integration: The positions and intensities of the diffracted spots are collected and processed to yield a set of structure factors.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate positions of the atoms.

  • Validation and Analysis: The final structure is validated using various crystallographic metrics and analyzed to understand its geometry, intermolecular interactions, and packing. The final data is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Visualizing the Structure: The Power of Diagrams

To conceptualize the potential structure of 3-hydroxy-N-(2-hydroxypropyl)benzamide and its key interactions, a schematic diagram is invaluable.

molecular_interactions cluster_molecule 3-hydroxy-N-(2-hydroxypropyl)benzamide cluster_interactions Potential Intermolecular Interactions Benzamide Benzamide Core OH_ring 3-hydroxyl group Benzamide->OH_ring OH_propyl 2-hydroxypropyl group Benzamide->OH_propyl H_bond3 N-H···O Benzamide->H_bond3 Pi_stacking π-π stacking Benzamide->Pi_stacking H_bond1 O-H···O=C (Amide) OH_ring->H_bond1 H_bond2 O-H···O (Hydroxyl) OH_ring->H_bond2 OH_propyl->H_bond2

Figure 2: Potential intermolecular interactions in 3-hydroxy-N-(2-hydroxypropyl)benzamide.

This diagram illustrates the key functional groups within the molecule and the types of non-covalent interactions they are likely to participate in, leading to the formation of a stable crystal lattice. The presence of multiple hydrogen bond donors and acceptors strongly suggests that hydrogen bonding will be the predominant force dictating the supramolecular architecture.

Conclusion and Future Directions

While the definitive crystal structure of 3-hydroxy-N-(2-hydroxypropyl)benzamide remains to be determined, a comparative analysis of its structural analogs provides invaluable predictive power. The interplay of hydrogen bonding, π-stacking, and weaker interactions, all influenced by the nature and position of substituents, orchestrates the final solid-state form. For researchers in drug development and materials science, this understanding is not merely academic; it is a critical component of rational design and the optimization of a compound's performance.

The future determination of the crystal structure of 3-hydroxy-N-(2-hydroxypropyl)benzamide will be a significant contribution to the field. It will allow for the validation of the hypotheses presented here and provide a more complete picture of the structure-property relationships within this important class of molecules. Furthermore, investigations into its potential polymorphism will be crucial for understanding its stability and formulation characteristics. This guide serves as a foundational framework for such future investigations, emphasizing the power of comparative crystallographic analysis in the absence of direct experimental data.

References

  • Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, E71, o943. [Link]

  • Crystal structures of N-[4-(tri-fluoro-meth-yl)phen-yl]benzamide and N-(4-meth-oxy-phen-yl)benz-amide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications, 2022, 78(Pt 3), 297-305. [Link]

  • Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. Semantic Scholar. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.